molecular formula C9H15NO3 B2531324 Ethyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate CAS No. 2248365-33-3

Ethyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate

Cat. No.: B2531324
CAS No.: 2248365-33-3
M. Wt: 185.223
InChI Key: QKRLNCKRUFLKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-oxa-2-azaspiro[34]octane-7-carboxylate is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

The synthesis of Ethyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of a four-membered ring . The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the spiro linkage. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has found applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. . Additionally, its unique structure makes it a valuable tool for studying spiro compounds and their properties.

Mechanism of Action

The mechanism of action of Ethyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate can be compared with other similar compounds, such as mthis compound and 5-oxa-2-azaspiro[3.4]octane oxalate . These compounds share a similar spiro structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific ethyl ester group, which can influence its reactivity and applications.

Properties

IUPAC Name

ethyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-12-8(11)7-3-9(13-4-7)5-10-6-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRLNCKRUFLKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CNC2)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.